LogP Difference: 5‑Fluoro Isomer Is Noticeably More Hydrophilic Than the 6‑Fluoro Isomer
The predicted LogP of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) is 2.07, compared with 2.64 for the 6‑fluoro isomer (Ethanone, 1-(6-fluoro-2-benzothiazolyl)-(9CI), CAS 214855-01-3) . This 0.57 LogP unit difference corresponds to an approximately 3.7‑fold lower partition coefficient for the 5‑fluoro isomer, meaning it is significantly more hydrophilic. The 4‑fluoro isomer (XlogP 2.5) is also more lipophilic than the 5‑fluoro compound .
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 2.07 (5-fluoro isomer) |
| Comparator Or Baseline | 6-fluoro isomer: LogP = 2.638; 4-fluoro isomer: XlogP = 2.5 |
| Quantified Difference | ΔLogP (5-F vs 6-F) = -0.57; ΔLogP (5-F vs 4-F) ≈ -0.43 |
| Conditions | Predicted values from Chemsrc and Chem960 databases (ACD/Labs or similar algorithm) |
Why This Matters
Lipophilicity directly affects reversed-phase chromatographic retention time, partitioning in liquid–liquid extraction, and the ADME properties of downstream derivatives; researchers optimizing a synthetic route or biological probe must select the correct isomer to ensure consistent and predictable behavior.
